molecular formula C13H11Cl2N3O2S B2871695 2-(2,4-dichlorophenoxy)-N-(6-(methylthio)pyridazin-3-yl)acetamide CAS No. 1021252-81-2

2-(2,4-dichlorophenoxy)-N-(6-(methylthio)pyridazin-3-yl)acetamide

Cat. No. B2871695
CAS RN: 1021252-81-2
M. Wt: 344.21
InChI Key: MQCLSJSNSHVOTI-UHFFFAOYSA-N
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Description

2-(2,4-dichlorophenoxy)-N-(6-(methylthio)pyridazin-3-yl)acetamide, also known as pyridate, is a herbicide that is widely used in agriculture to control weeds. It was first introduced in the market in the 1970s and has since been used in various parts of the world. Pyridate is a selective herbicide that targets broadleaf weeds and is commonly used in rice paddies, soybean fields, and cornfields.

Scientific Research Applications

  • Pharmacological and Safety Profiles : Hudkins et al. (2011) explored the optimization of pyridazin-3-one derivatives, focusing on their potential use in treating attentional and cognitive disorders. Their research highlighted the pharmacological, pharmaceutical, and safety profiles of these compounds (Hudkins et al., 2011).

  • Antimicrobial Agents : A study by Hossan et al. (2012) synthesized pyridines, pyrimidinones, and oxazinones derivatives as antimicrobial agents, exploring their antibacterial and antifungal activities. This research contributes to the understanding of these compounds in the context of microbial resistance (Hossan et al., 2012).

  • Chemical Synthesis and Characterization : The work of Mary et al. (2020) involved synthesizing benzothiazolinone acetamide analogs and studying their vibrational spectra and electronic properties. This research has implications for photochemical and thermochemical applications, including their use in dye-sensitized solar cells (Mary et al., 2020).

  • Chemical Oxidation Studies : Pailloux et al. (2007) described synthetic routes to pyridazin-2-yl derivatives and their chemical oxidation with various agents. This research provides insight into the reactivity and potential applications of these compounds in chemical synthesis (Pailloux et al., 2007).

  • Synthesis of Fused Azines : Ibrahim and Behbehani (2014) reported a general route for synthesizing a novel class of pyridazin-3-one derivatives, showcasing their utility in creating fused azines. This study contributes to the field of organic synthesis and the development of new chemical entities (Ibrahim & Behbehani, 2014).

  • ACAT-1 Inhibition for Disease Treatment : Shibuya et al. (2018) identified a pyridin-3-yl acetamide hydrochloride as a potent inhibitor of human acyl-coenzyme A:cholesterol O-acyltransferase (ACAT)-1, with potential therapeutic implications for diseases involving ACAT-1 overexpression (Shibuya et al., 2018).

  • Anticancer Activity and Molecular Docking : Mehvish and Kumar (2022) synthesized pyridazinone derivatives and evaluated their antioxidant activity and potential anticancer properties through molecular docking studies. This research is significant in the context of developing new therapeutic agents (Mehvish & Kumar, 2022).

  • Biological Activity of Heterocyclic Compounds : The study by Sayed et al. (2003) focused on the synthesis of pyridazinone derivatives and their potential as antimicrobial and antifungal agents, contributing to the search for new bioactive compounds (Sayed et al., 2003).

properties

IUPAC Name

2-(2,4-dichlorophenoxy)-N-(6-methylsulfanylpyridazin-3-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11Cl2N3O2S/c1-21-13-5-4-11(17-18-13)16-12(19)7-20-10-3-2-8(14)6-9(10)15/h2-6H,7H2,1H3,(H,16,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQCLSJSNSHVOTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NN=C(C=C1)NC(=O)COC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11Cl2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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